molecular formula C16H16N2OS B2547072 N-((Ethylphenylamino)thioxomethyl)benzamide CAS No. 59849-40-0

N-((Ethylphenylamino)thioxomethyl)benzamide

Cat. No. B2547072
CAS RN: 59849-40-0
M. Wt: 284.38
InChI Key: RZVMOMUIQTXUMZ-UHFFFAOYSA-N
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Description

The compound "N-((Ethylphenylamino)thioxomethyl)benzamide" is a member of the benzamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzamides are amide derivatives of benzoic acid, and they often exhibit a wide range of biological properties, including antimicrobial, antifungal, and anion recognition capabilities .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, indicating the versatility of analytical techniques in confirming the structure of synthesized benzamides . Similarly, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides can be synthesized by the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . These methods highlight the potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction, as demonstrated by the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, which crystallizes in a triclinic system . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also determined from single crystal X-ray diffraction data, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The study of N-benzamidothioureas, for example, revealed that anion binding to the thiourea moiety can induce structural changes around the N-N bond, leading to enhanced anion binding affinities . This suggests that "this compound" may also exhibit similar reactivity towards anions, which could be exploited for anion recognition and sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using DFT, which can provide valuable information about the reactivity and stability of the compound . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Scientific Research Applications

Melanoma Cytotoxicity

N-((Ethylphenylamino)thioxomethyl)benzamide derivatives have been explored for their potential in targeted drug delivery for melanoma therapy. Radioiodinated derivatives of benzamides, owing to their high binding capacity to melanotic melanoma, have shown promise in scintigraphic imaging. Derivatives conjugated with cytostatics like chlorambucil have demonstrated enhanced cytotoxicity against melanoma cells, suggesting their potential for selective delivery of cytostatics in melanoma therapy (Wolf et al., 2004).

Antimicrobial Agents

Research on substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides has revealed their synthesis through the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide. These compounds have been synthesized under solvent-free conditions, highlighting a facile method for producing potential antimicrobial agents (Mohebat et al., 2015).

Crystal Structure Analysis

The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established, providing insights into its molecular configuration. This research contributes to a deeper understanding of the structural aspects of such compounds, which is crucial for their potential applications in scientific research (Sharma et al., 2016).

Inhibitory Activity on Factor Xa and Thrombin

Derivatives of benzamidine, including those structurally related to this compound, have been identified as potent inhibitors of bovine factor Xa (F Xa). This research suggests the potential therapeutic applications of these compounds in regulating blood coagulation processes (Stürzebecher et al., 1989).

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to this compound, were synthesized and tested for antiallergy activity, demonstrating significant potency in the rat PCA model. This highlights the potential of such compounds in developing new antiallergy medications (Hargrave et al., 1983).

properties

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-18(14-11-7-4-8-12-14)16(20)17-15(19)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVMOMUIQTXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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